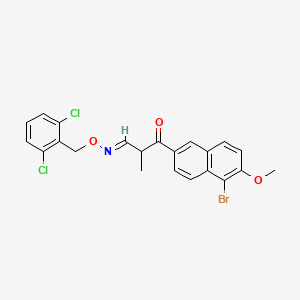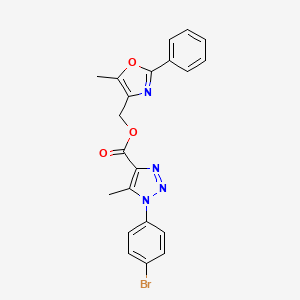methanone CAS No. 478030-55-6](/img/structure/B2998640.png)
[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C16H17ClN2OS . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone” consists of 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified or used as a scaffold for developing new antiviral agents.
Anti-inflammatory Activity
Molecular docking studies have indicated that certain compounds structurally related to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone possess potential anti-inflammatory properties . These findings provide a basis for further research into the anti-inflammatory applications of this compound, possibly leading to the development of new anti-inflammatory medications.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it a potential target for antitumor agents .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner, inhibiting the kinase’s activity . This interaction results in the modulation of PKB signaling, potentially leading to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is a common molecular pathology in many human cancers . By inhibiting PKB, the compound can potentially disrupt this pathway, leading to anti-cancer effects .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PKB. This can lead to the disruption of cell proliferation and survival pathways, potentially resulting in anti-cancer effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its target . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .
properties
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPULHIQXIETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)

![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)


![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)